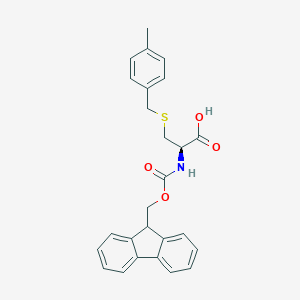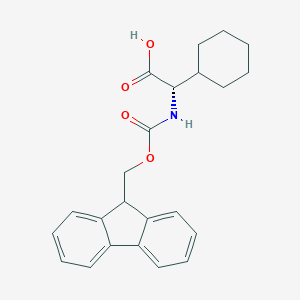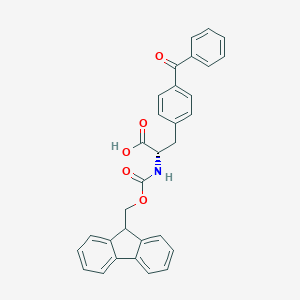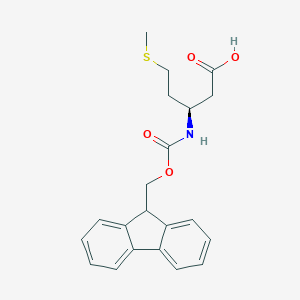
Fmoc-Gly-OPfp
概要
説明
Fmoc-Gly-OPfp is an N-Fmoc-protected form of Glycine . It is a pre-formed pentafluorophenyl ester used for the coupling of glycine amino-acid residues by Fmoc SPPS .
Synthesis Analysis
Fmoc-Gly-OPfp is used in the synthesis of peptides. A study has reported the use of Fmoc-Gly-OPfp in the synthesis of all sixteen variants of the possible peptide tetramers in a microarray format . Another study has reported the use of Fmoc-Gly-OPfp in the synthesis of peptide-based multivalent carbohydrate scaffolds directly on a functionalized glass slide in the microarray format .
Molecular Structure Analysis
The molecular structure of Fmoc-Gly-OPfp is represented by the formula C23H14F5NO4 .
Chemical Reactions Analysis
Fmoc-Gly-OPfp is used in Fmoc solid-phase peptide synthesis (SPPS). The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .
科学的研究の応用
Peptide Synthesis
“Fmoc-Gly-OPfp” is used in peptide synthesis . It is a pre-formed pentafluorophenyl ester for coupling of glycine amino-acid residues by Fmoc SPPS . This use enables bromophenol blue monitoring of amide bond formation .
Glycopeptide Synthesis
“Fmoc-Gly-OPfp” is used in the synthesis of glycopeptides . It is used in the in situ chemical synthesis of peptide scaffolds directly on functionalized glass slides .
Multivalent Carbohydrate-Protein Interactions
“Fmoc-Gly-OPfp” is used in the study of multivalent carbohydrate-protein interactions . It is used in the attachment of different monomer sugar azides to peptide scaffolds, resulting in spatially defined multivalent glycopeptides on the solid support .
Lectin Binding Studies
“Fmoc-Gly-OPfp” is used in lectin binding studies . Different lectin-glycan pairs require different surface functionalization and spacers for enhanced binding .
Surface Functionalization
“Fmoc-Gly-OPfp” is used in surface functionalization . Different commercially available functionalized glass slides were equipped with a polyethylene glycol (PEG) linker to demonstrate its effect on glycan-lectin interactions .
Ligand Density Studies
“Fmoc-Gly-OPfp” is used in ligand density studies . This approach allows for rapid screening and evaluation of spacing-, density-, ligand and surface-dependent parameters, to find optimal lectin binders .
作用機序
Target of Action
Fmoc-Gly-OPfp, or N-α-Fmoc-glycine pentafluorophenyl ester, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-Gly-OPfp is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-Gly-OPfp acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Gly-OPfp plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .
Result of Action
The primary result of Fmoc-Gly-OPfp’s action is the successful protection of amines during peptide synthesis, allowing for the creation of complex peptides without unwanted side reactions . After the peptide chain is assembled, the Fmoc group is removed, revealing the original amine group .
Action Environment
The action of Fmoc-Gly-OPfp is influenced by several environmental factors. The introduction and removal of the Fmoc group are sensitive to the pH of the environment . For instance, the Fmoc group is removed using a base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Therefore, the pH and the specific base used can significantly impact the efficacy of Fmoc-Gly-OPfp. Additionally, the temperature and solvent can also affect the stability and reactivity of Fmoc-Gly-OPfp .
Safety and Hazards
将来の方向性
Fmoc-Gly-OPfp is used in the synthesis of peptides for DNA-encoded chemical libraries (DECLs). The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and reaction conditions for the coupling of tripeptides likely to be used in DECL builds, are some of the future directions in the use of Fmoc-Gly-OPfp .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F5NO4/c24-17-18(25)20(27)22(21(28)19(17)26)33-16(30)9-29-23(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSDTBJWUJIFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369829 | |
| Record name | Fmoc-Gly-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-OPfp | |
CAS RN |
86060-85-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Gly-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-glycin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Fmoc-Gly-OPfp in the research on Buckyball-amino acid acylation of pdCpA?
A: The research papers focus on attaching a Buckyball-amino acid (Baa) to a phospho-cytidine-phospho-adenosine (pdCpA) subunit. The researchers faced challenges due to the hydrophobic nature of Baa. They discovered that while Baa coupling was unsuccessful, Fmoc-Gly-OPfp, a hydrophobic perfluorophenyl ester, successfully coupled to pdCpA. [, ] This finding suggests that steric hindrance, rather than hydrophobicity alone, might be the limiting factor in Baa coupling. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)





![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)
